2-Benzyl-5-bromopyrazine

Vue d'ensemble

Description

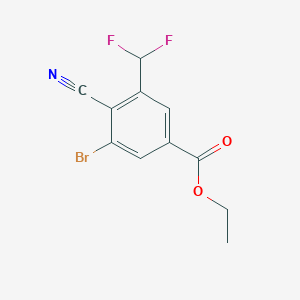

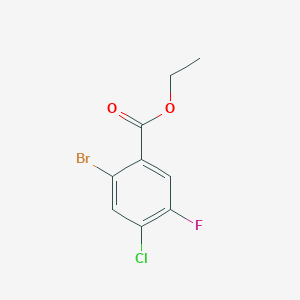

2-Benzyl-5-bromopyrazine (2-B5BP) is a heterocyclic aromatic compound that has been used in a wide range of scientific research applications due to its unique properties. It is a colorless, crystalline solid with a molecular weight of 250.2 g/mol and a melting point of 143-145°C. It is soluble in water, alcohol, and ether, and is insoluble in benzene. 2-B5BP has been widely used in the synthesis of various drugs, as well as in the study of biological processes, such as the regulation of gene expression.

Applications De Recherche Scientifique

1. Suzuki Coupling Approach

2-Benzyl-5-bromopyrazine has been studied in the context of Suzuki coupling reactions. This process is pivotal for creating pyrazine derivatives, as highlighted in the synthesis of compounds related to coelenterazine, a luminescent chromophore (Jones, Keenan, & Hibbert, 1996).

2. Corrosion Inhibition

Research demonstrates the potential of 2-Benzyl-5-bromopyrazine in inhibiting steel corrosion. Studies using density functional theory (DFT) and molecular dynamics (MD) simulations indicate its effectiveness as a corrosion inhibitor, revealing insights into its molecular interactions and inhibitory mechanisms (Saha, Hens, Murmu, & Banerjee, 2016).

3. Medicinal Chemistry Applications

While avoiding drug use and dosage details, it's worth noting that 2-Benzyl-5-bromopyrazine derivatives have been synthesized and characterized for potential medicinal applications. For example, novel benzohydrazide derivatives exhibiting analgesic and antiproliferative activities have been developed (Vijaya Raj et al., 2007).

4. Synthetic Chemistry

The compound plays a role in synthetic chemistry, particularly in the synthesis of various nucleoside analogs and organic compounds. This includes the preparation of compounds like 5-Benzylthio-1,2-dihydro-2-oxopyrazine (Tuntiwachwuttikul, Bardos, & Bobek, 1991).

5. Antimicrobial and Anticancer Activity

2-Benzyl-5-bromopyrazine derivatives have been explored for antimicrobial and anticancer activities, showing potential in these areas. For example, research into bromo-benzothiazolopyrazolines indicates their utility in combating various pathogenic bacteria (Tewari et al., 2009).

Mécanisme D'action

Target of Action

The primary targets of 2-Benzyl-5-bromopyrazine are the carbon atoms at the benzylic position . These carbon atoms are particularly reactive and are the sites where reactions such as free radical bromination, nucleophilic substitution, and oxidation occur .

Mode of Action

2-Benzyl-5-bromopyrazine interacts with its targets through a series of reactions. The compound undergoes a free radical reaction, where N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical . This radical then removes a hydrogen atom to form succinimide . Following this, 2-Benzyl-5-bromopyrazine reacts with NBS to form the brominated compound .

Biochemical Pathways

The biochemical pathways affected by 2-Benzyl-5-bromopyrazine involve the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Result of Action

The result of the action of 2-Benzyl-5-bromopyrazine is the formation of a brominated compound . This occurs through a series of reactions involving free radicals and the removal of a hydrogen atom . The compound’s action results in changes at the molecular and cellular levels, specifically at the benzylic position of the compound .

Propriétés

IUPAC Name |

2-benzyl-5-bromopyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c12-11-8-13-10(7-14-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMDRWCVTHCHDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium [4-phenyl-5-(pyridin-4-yl)-1,2,4-triazol-3-yl]sulfanide](/img/structure/B1413511.png)

![1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea](/img/structure/B1413518.png)

![2-Cyclobutyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1413520.png)

![6-Benzyl-6-azabicyclo[3.2.1]octane-5-carbonitrile](/img/structure/B1413521.png)